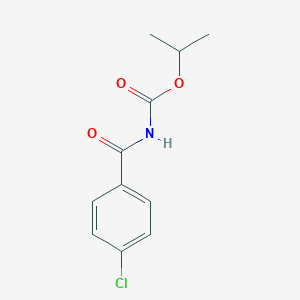
4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide, also known as dicamba, is a herbicide that is widely used in agriculture. It is an effective tool for controlling broadleaf weeds and has been used for many years.
Mecanismo De Acción
Dicamba works by mimicking the plant hormone auxin, which causes uncontrolled growth in the targeted weeds. This leads to the death of the weed. Dicamba is a selective herbicide, meaning it only affects broadleaf weeds and does not harm grasses.
Biochemical and Physiological Effects:
Dicamba has been shown to have an effect on the photosynthesis process in plants. It also affects the plant's ability to take up and transport nutrients. In addition, 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide has been shown to have an effect on the hormone balance in plants, leading to uncontrolled growth and eventual death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide in lab experiments is that it is a relatively cheap and easy-to-use herbicide. It is also selective, meaning that it can be used to target specific weeds without harming other plants. However, one limitation is that 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide can be volatile and can drift to non-target areas, causing damage to other crops or plants.
Direcciones Futuras
There are several areas of future research for 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide. One area is the development of new formulations that reduce volatility and drift. Another area is the study of 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide-resistant weeds and the development of new herbicides to combat them. Additionally, research is needed to better understand the long-term effects of 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide on soil health and the environment.
In conclusion, 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide is an important herbicide that has been widely used in agriculture for many years. Its selective properties make it an effective tool for controlling broadleaf weeds, and it has been extensively studied for its herbicidal properties. However, further research is needed to address some of the limitations and potential environmental impacts of 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide use.
Métodos De Síntesis
Dicamba can be synthesized by reacting 2,4-dichlorophenol with 2-methylphenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with thionyl chloride to form the acid chloride, which is then reacted with butylamine to yield 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and wheat. Research has also been conducted on the use of 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide in non-crop areas such as roadsides, railways, and utility rights-of-way.
Propiedades
Nombre del producto |
4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide |
|---|---|
Fórmula molecular |
C17H17Cl2NO2 |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-12-5-2-3-6-15(12)20-17(21)7-4-10-22-16-9-8-13(18)11-14(16)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,21) |
Clave InChI |
UMRPVSWJXSKSRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)
![5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B255428.png)
![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)

![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)
![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)



![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)